

Solubility Profile & Physicochemical Characterization: 2-(Pyrazin-2-yloxy)ethan-1-amine

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Compound of Interest

Compound Name: 2-(Pyrazin-2-yloxy)ethan-1-amine
CAS No.: 117156-54-4
Cat. No.: B3087158

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Executive Summary

This guide provides a technical analysis of the solubility characteristics of **2-(Pyrazin-2-yloxy)ethan-1-amine** (SMILES: NCCOc1cnccn1), a bifunctional building block containing a polar pyrazine ring and a primary aliphatic amine linked by an ethyl ether chain.

Due to the limited commercial availability of specific solubility datasets for this exact intermediate, this profile synthesizes data from its closest structural analog, 2-(Pyridin-2-yloxy)ethanamine (CAS 29450-07-5), and applies established Structure-Property Relationship (SPR) principles for pyrazine derivatives.

Key Takeaway: The compound exhibits an amphiphilic but highly polar profile. It displays high solubility in aqueous media (pH-dependent) and polar organic solvents (alcohols, DCM), with limited solubility in non-polar hydrocarbons (heptane, hexane). Its purification relies heavily on pH-swing extraction strategies.

Physicochemical Architecture

To understand the solubility behavior, we must first deconstruct the molecule into its interacting pharmacophores.

Feature	Chemical Moiety	Physicochemical Contribution
Aromatic Core	Pyrazine (1,4-diazine)	High Polarity. Unlike pyridine (LogP ~-0.65), pyrazine is significantly more hydrophilic (LogP ~ -0.2) due to the second nitrogen atom reducing aromaticity and increasing dipole moment.
Linker	Ethyl Ether (-O-CH ₂ -CH ₂ -)	Flexibility & H-Bonding. The ether oxygen acts as a hydrogen bond acceptor, enhancing water solubility compared to a pure alkyl chain.
Terminal Group	Primary Amine (-NH ₂)	Ionizability. The primary amine is a basic center (predicted pKa ~9.0–9.5). It serves as the primary "solubility switch" via protonation.

Calculated Properties (Predicted):

- Molecular Weight: 139.16 g/mol
- LogP (Octanol/Water): ~ -0.5 to 0.1 (Highly hydrophilic)
- pKa (Amine): ~9.2 (Protonated at physiological pH)
- pKa (Pyrazine N): ~0.6 (Remains neutral under standard workup conditions)

Solubility Profile: Water vs. Organic Solvents

The following matrix outlines the expected solubility behavior based on dielectric constants and solvation capability.

A. Aqueous Solubility (pH Dependency)

The solubility of **2-(Pyrazin-2-yloxy)ethan-1-amine** in water is dictated by the protonation state of the terminal amine.

- pH < 8 (Acidic/Neutral): Highly Soluble / Miscible.
 - Mechanism: The amine exists as the ammonium cation (-NH₃⁺). The high solvation energy of the ion, combined with the hydrophilic pyrazine ring, results in complete miscibility.
- pH > 10 (Basic): Soluble.
 - Mechanism: Even as a neutral free base, the molecule remains water-soluble due to the polarity of the pyrazine ring and the ether oxygen. Unlike lipophilic amines (e.g., octylamine) that oil out at high pH, this compound likely requires "salting out" (NaCl saturation) to drive it into an organic layer.

B. Organic Solvent Compatibility

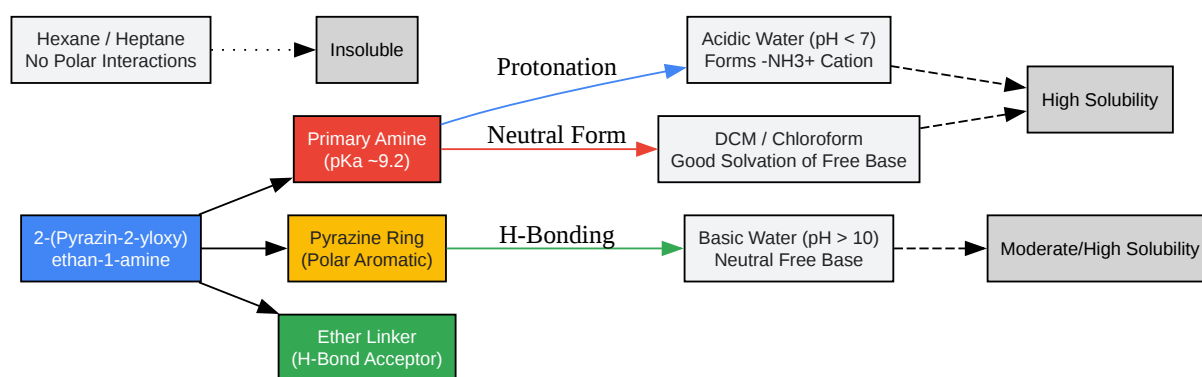
Solvent Class	Representative Solvents	Solubility Prediction	Operational Notes
Chlorinated	Dichloromethane (DCM), Chloroform	High	Preferred extraction solvent. The free base is highly soluble. DCM is the solvent of choice for extracting the compound from basic aqueous solutions.
Polar Protic	Methanol, Ethanol, Isopropanol	Miscible	Excellent for homogenous reactions. Not suitable for extraction due to water miscibility.
Polar Aprotic	DMSO, DMF, Acetonitrile	High	Soluble in all proportions. Useful for nucleophilic substitution reactions (S _N Ar).
Esters	Ethyl Acetate (EtOAc)	Moderate to Good	Soluble, but less efficient than DCM for extraction from water due to the compound's high hydrophilicity.
Ethers	THF, 1,4-Dioxane, MTBE	Moderate	Soluble. MTBE may be used to precipitate hydrochloride salts of the amine.
Hydrocarbons	Hexane, Heptane, Toluene	Poor / Insoluble	Antisolvent. Useful for triturating or precipitating the

compound to remove lipophilic impurities.

Visualization: Solubility Logic & Workflow

The following diagrams illustrate the chemical logic governing solubility and the standard workflow for determining it.

Diagram 1: Structure-Property Solubility Logic



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Caption: Mechanistic breakdown of functional group contributions to solvent interactions.

Experimental Protocols

As a Senior Scientist, I recommend validating these predictions with the following self-validating protocols.

Protocol A: Rapid Solubility Screen (Visual)

Use this to determine the approximate solubility limit for formulation or reaction solvent selection.

- Preparation: Weigh 10 mg of the compound into a clear 4 mL glass vial.

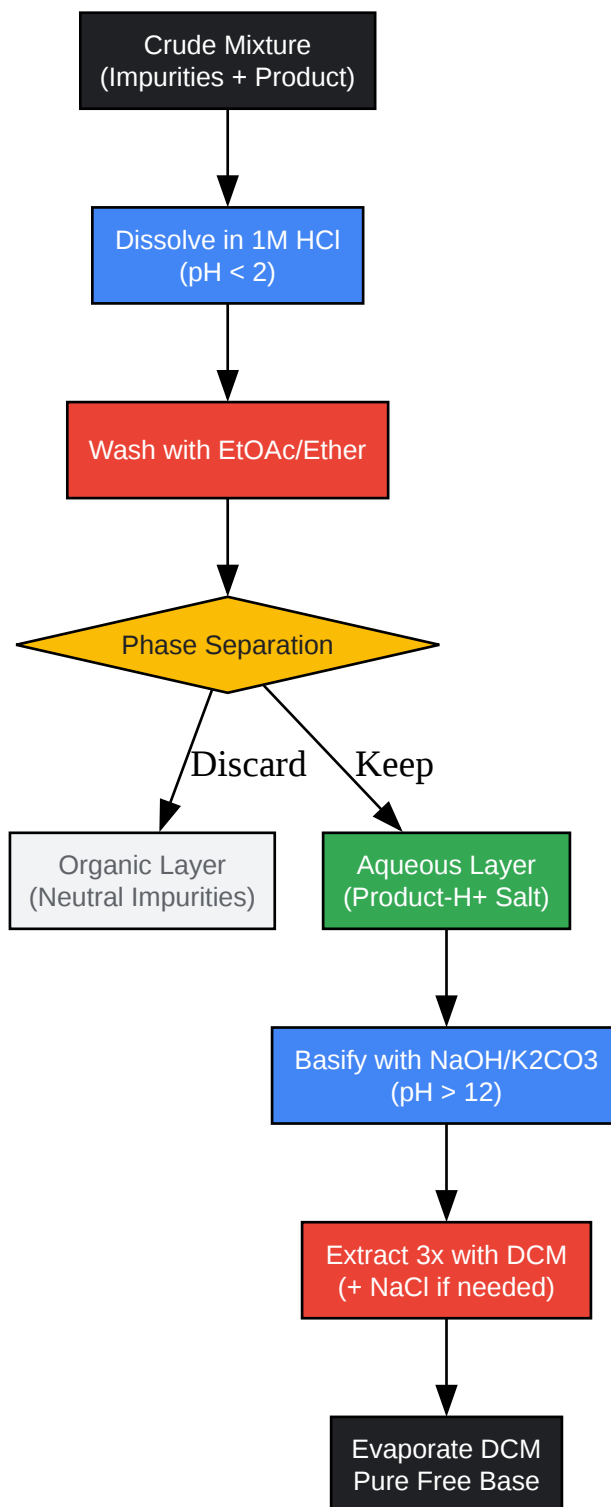
- Solvent Addition: Add the target solvent in 50 μ L increments (simulating 200 mg/mL concentration steps).
- Observation: Vortex for 30 seconds after each addition.
 - Clear Solution: Soluble.^{[1][2]}
 - Cloudy/Precipitate: Insoluble.
- Heating: If insoluble at RT, heat to 40°C. If it dissolves, the solubility is temperature-dependent (common in EtOAc).

Protocol B: Acid-Base Extraction (Purification Strategy)

Because this compound is amphiphilic, standard extraction can be tricky. This protocol ensures maximum recovery.

- Dissolution: Dissolve the crude reaction mixture in 1 M HCl (aq). The amine converts to the hydrochloride salt and stays in the water.
- Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) or Ether.
 - Why? This removes non-basic impurities (unreacted starting materials, neutral byproducts). The product remains in the water.
- Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH or K₂CO₃ until pH > 12.
 - Note: The solution may become cloudy as the free base forms.
- Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).
 - Critical Step: Do not use Ether/EtOAc here if possible; DCM is a better solvent for the polar free base.
 - Salting Out: If recovery is low, saturate the aqueous layer with NaCl to force the pyrazine-amine into the organic phase.
- Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

Diagram 2: Acid-Base Purification Workflow



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Caption: The "Acid-Base Swing" protocol to isolate the amine from non-basic impurities.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96890, 2-(Pyridin-2-yloxy)ethanamine (Structural Analog). Retrieved from [[Link](#)]
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Sources

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